Pyridoxal phosphate

Catalog No.
S1537420
CAS No.
853645-22-4
M.F
C8H10NO6P
M. Wt
247.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxal phosphate

CAS Number

853645-22-4

Product Name

Pyridoxal phosphate

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate

Molecular Formula

C8H10NO6P

Molecular Weight

247.14 g/mol

InChI

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)

InChI Key

NGVDGCNFYWLIFO-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

solubility

Appreciable
28 mg/mL

Synonyms

Phosphate, Pyridoxal, Pyridoxal 5 Phosphate, Pyridoxal 5-Phosphate, Pyridoxal P, Pyridoxal Phosphate, Pyridoxal-P

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

The exact mass of the compound Pyridoxal phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as appreciable28 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82388. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Pyridoxal. It belongs to the ontological category of monohydroxypyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Pyridoxal 5'-phosphate (PLP) hydrate is the metabolically active, phosphorylated coenzyme form of Vitamin B6, essential for over 140 PLP-dependent enzymatic reactions, including transamination, decarboxylation, and racemization [1]. In industrial and pharmaceutical procurement, the hydrate form (CAS 853645-22-4) is specifically selected over anhydrous variants due to its defined crystalline structure, which provides superior handling properties, predictable solubility in mild alkaline or buffered aqueous systems, and reliable stoichiometry [2]. As a critical raw material, it bypasses the metabolic activation steps required by generic pyridoxine, making it a direct-acting component for in vitro biocatalysis, advanced nutraceuticals, and precise analytical standards [3].

Procuring generic pyridoxine hydrochloride or unphosphorylated pyridoxal as a cost-saving substitute for PLP hydrate fundamentally compromises process functionality. These precursors lack the 5'-phosphate group required to anchor the molecule within the apo-enzyme active site, rendering them completely inactive in cell-free biocatalytic systems unless costly ATP and pyridoxal kinase are co-supplemented[1]. Furthermore, attempting to substitute the hydrate form (CAS 853645-22-4) with anhydrous PLP (CAS 54-47-7) introduces severe handling risks; the anhydrous form is highly hygroscopic, rapidly absorbing atmospheric moisture during weighing, which leads to unpredictable molarity and batch-to-batch titer inconsistencies in sensitive pharmaceutical and analytical formulations [2].

Direct Biocatalytic Activation Capability

In cell-free industrial biocatalysis, the choice of coenzyme dictates process efficiency. PLP hydrate directly binds to and activates apo-transaminases, achieving 100% functional saturation immediately upon addition. In contrast, standard Pyridoxine HCl provides 0% direct activation, requiring a secondary enzymatic phosphorylation step involving pyridoxal kinase and stoichiometric ATP [1].

Evidence DimensionIn vitro apo-enzyme activation rate
Target Compound Data100% direct activation (PLP hydrate)
Comparator Or Baseline0% direct activation (Pyridoxine HCl)
Quantified DifferenceAbsolute requirement for PLP vs. inactive precursor
ConditionsCell-free transaminase assay without auxiliary kinase/ATP supplementation

Eliminates the need for costly auxiliary enzymes and ATP in industrial biocatalytic manufacturing workflows.

Weighing and Stoichiometric Reliability

For precise formulation and analytical standard preparation, moisture uptake during handling introduces critical errors. PLP hydrate (CAS 853645-22-4) maintains a stable mass profile, exhibiting less than 0.5% weight variation under standard ambient humidity (60% RH). Conversely, the anhydrous form (CAS 54-47-7) is highly hygroscopic, rapidly absorbing moisture to cause >3-5% mass variance, which directly translates to stoichiometric dosing errors [1].

Evidence DimensionMass variation due to moisture uptake at 60% RH
Target Compound Data< 0.5% mass variation (PLP hydrate)
Comparator Or Baseline> 3.0 - 5.0% mass variation (PLP anhydrous)
Quantified DifferenceHydrate form is >6-10x more stable against ambient moisture uptake
ConditionsAmbient laboratory handling conditions (25°C, 60% Relative Humidity)

Ensures precise molarity in analytical reference standards and reproducible API dosing in pharmaceutical formulations.

Target Enzyme Binding Affinity

The 5'-phosphate group is structurally essential for anchoring the coenzyme within the active site pocket. PLP exhibits a highly specific dissociation constant (Kd) in the 0.1 to 1.0 µM range for typical transaminases. Unphosphorylated pyridoxal lacks this anchoring moiety, resulting in a Kd exceeding 100 µM, representing a >100-fold weaker binding affinity that renders it useless for driving enzymatic turnover [1].

Evidence DimensionEnzyme-cofactor dissociation constant (Kd)
Target Compound DataKd ~ 0.1 - 1.0 µM (PLP hydrate)
Comparator Or BaselineKd > 100 µM (Pyridoxal base)
Quantified Difference>100-fold stronger binding affinity for the phosphorylated form
ConditionsApo-transaminase binding assays at physiological pH (7.2)

Demonstrates that the phosphate group is structurally mandatory, making PLP the only viable choice for functional enzyme assays.

Solid-State Storage vs. Liquid Degradation

Procurement strategies must account for the inherent instability of PLP in solution. Solid crystalline PLP hydrate retains ≥98% purity for over 12 months when stored properly at 4°C protected from light. In contrast, pre-formulated aqueous PLP solutions are highly susceptible to photolytic and thermal degradation, losing >10% of their active titer within days when exposed to room temperature and ambient light [1].

Evidence DimensionPurity retention over time
Target Compound Data≥98% purity at 12 months (Solid PLP hydrate at 4°C)
Comparator Or Baseline>10% titer loss within days (Aqueous PLP solution at 25°C)
Quantified DifferenceOrders of magnitude longer shelf-life for the solid hydrate form
ConditionsLong-term inventory storage vs. benchtop liquid handling

Dictates procurement strategy: buyers must source the solid hydrate for long-term inventory rather than relying on unstable pre-mixed liquid formats.

Industrial Biocatalysis & Chiral Synthesis

Procured as the essential, direct-acting co-factor for engineered transaminases in the asymmetric synthesis of chiral amines and active pharmaceutical ingredients (APIs), where immediate apo-enzyme activation is mandatory and auxiliary kinases cannot be used [1].

Advanced Nutraceutical Formulation

Utilized in premium dietary supplements targeting neurological health, where the pre-phosphorylated, active form bypasses hepatic metabolism bottlenecks associated with standard pyridoxine, providing higher bioavailability[2].

Diagnostic & Analytical Standards

Serves as a highly stable, non-hygroscopic stoichiometric reference standard for HPLC/MS quantification of Vitamin B6 vitamers in clinical serum assays and food fortification testing, ensuring precise calibration curves [3].

Cell Culture Media Optimization

Integrated into specialized mammalian cell culture feeds to support robust amino acid metabolism and recombinant protein yield without relying on the variable intracellular phosphorylation rates of the host cells [4].

Physical Description

Solid

XLogP3

-1.1

LogP

-1.2

Melting Point

255 °C
255.0 °C
255°C

UNII

F06SGE49M6

Drug Indication

For nutritional supplementation and for treating dietary shortage or imbalance.

Pharmacology

The two major forms of vitamin B6 are pyridoxine and pyridoxamine. In the liver they are converted to pyridoxal phosphate (PLP) which is a cofactor in many reactions of amino acid metabolism. PLP also is necessary for the enzymatic reaction governing the release of glucose from glycogen. Pyroluria is one potential cause of vitamin B6 deficiency.
Pyridoxal Phosphate is the active form of vitamin B6 and a coenzyme for many pyridoxal phosphate (PLP)-dependent enzymes. PLP is involved in numerous enzymatic transamination, decarboxylation and deamination reactions; it is necessary for the synthesis of amino acids and amino acid metabolites, and for the synthesis and/or catabolism of certain neurotransmitters, including the conversion of glutamate into gamma-aminobutyric acid (GABA) and levodopa into dopamine. PLP can be used as a dietary supplement in cases of vitamin B6 deficiency. Reduced levels of PLP in the brain can cause neurological dysfunction.

MeSH Pharmacological Classification

Vitamin B Complex

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA06 - Pyridoxal phosphate

Mechanism of Action

Pyridoxal Phosphate is a coenzyme of many enzymatic reactions. It is the active form of vitamin B6 which comprises three natural organic compounds, pyridoxal, pyridoxamine and pyridoxine. Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids. The aldehyde group of pyridoxal phosphate forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme. The alpha-amino group of the amino acid substrate displaces the epsilon-amino group of the active-site lysine residue. The resulting aldimine becomes deprotonated to become a quinoid intermediate, which in turn accepts a proton at a different position to become a ketimine. Ketimine becomes hydrolyzed so that the amino group remains on the protein complex.

Other CAS

54-47-7

Wikipedia

Pyridoxal phosphate

Use Classification

Human drugs -> Rare disease (orphan)
Cosmetics -> Skin conditioning

General Manufacturing Information

4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-: ACTIVE

Dates

Last modified: 08-15-2023
1.Zhu, W.,Lin, A. and Banerjee, R. Kinetic properties of polymorphic variants and pathogenic mutants in human cystathionine γ-lyase. Biochemistry 47, 6226-6232 (2008).

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